molecular formula C19H19N3O7S B2400543 2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896362-79-1

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2400543
CAS No.: 896362-79-1
M. Wt: 433.44
InChI Key: GODVAFUCSCVKBC-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to an oxadiazole ring, which is further substituted with a trimethoxyphenyl group and a methylsulfonyl moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a halogenated trimethoxybenzene derivative.

    Attachment of the Benzamide Core: The benzamide core is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, the trimethoxyphenyl group can engage in hydrophobic interactions, while the oxadiazole ring may participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylacetic acid: Shares the trimethoxyphenyl group but differs in the rest of the structure.

    2-(methylsulfinyl)-1-(3,4,5-trimethoxyphenyl)ethanone: Contains a similar methylsulfonyl and trimethoxyphenyl moiety but lacks the oxadiazole ring.

    3,4,5-Trimethoxy-trans-stilbene: Features the trimethoxyphenyl group but has a different core structure.

Uniqueness

The uniqueness of 2-(methylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, sets it apart from other similar compounds, providing unique opportunities for interaction with biological targets and potential therapeutic applications.

Properties

IUPAC Name

2-methylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-26-13-9-11(10-14(27-2)16(13)28-3)18-21-22-19(29-18)20-17(23)12-7-5-6-8-15(12)30(4,24)25/h5-10H,1-4H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODVAFUCSCVKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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